(S)-5-Hydroxy Propafenone Hydrochloride is a chiral compound and an active metabolite of propafenone, a Class 1C antiarrhythmic agent. This compound plays a significant role in the treatment of various cardiac arrhythmias, particularly atrial and ventricular arrhythmias. The hydrochloride salt form enhances its solubility and bioavailability, making it suitable for pharmaceutical applications.
The compound is classified under antiarrhythmic agents and is recognized for its sodium channel-blocking properties. It is derived from propafenone, which is utilized in clinical settings to manage cardiac rhythm disorders. The International Union of Pure and Applied Chemistry (IUPAC) name for (S)-5-Hydroxy Propafenone Hydrochloride is 1-[5-hydroxy-2-[(2S)-2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one; hydrochloride. The molecular formula is with a molecular weight of approximately 393.9 g/mol .
The synthesis of (S)-5-Hydroxy Propafenone Hydrochloride typically involves several steps, primarily focusing on the hydroxylation of propafenone. Various synthetic routes have been explored, including:
The molecular structure of (S)-5-Hydroxy Propafenone Hydrochloride features a phenylpropanone backbone with a hydroxyl group at the 5-position. The structural formula can be represented as follows:
(S)-5-Hydroxy Propafenone Hydrochloride participates in several chemical reactions that are crucial for its metabolism:
The mechanism by which (S)-5-Hydroxy Propafenone Hydrochloride exerts its pharmacological effects involves:
The compound's stability and solubility make it suitable for formulation into various pharmaceutical preparations .
(S)-5-Hydroxy Propafenone Hydrochloride has several scientific applications:
CYP2D6 serves as the primary enzymatic catalyst for the stereoselective 5-hydroxylation of propafenone, exhibiting distinct enantiomeric preferences. This cytochrome P450 isoform demonstrates significantly higher catalytic efficiency for the R-enantiomer of propafenone compared to its S-counterpart. In extensive metabolizers (EMs), R-propafenone undergoes approximately 1.4-fold faster clearance than S-propafenone (CLR: 138 ± 78 L/h vs. CLS: 96.0 ± 39.0 L/h; p<0.01), resulting in consistently lower plasma concentrations of the R-enantiomer [5]. The stereoselectivity arises from differential binding affinities within CYP2D6's active site, where specific amino acid residues preferentially orient the R-enantiomer for efficient hydroxylation at the 5-position of the aromatic ring.
This enantioselective metabolism produces (S)-5-hydroxypropafenone as a pharmacologically active metabolite with class IC antiarrhythmic properties comparable to the parent compound. In vitro studies demonstrate that the 5-hydroxy metabolite retains approximately 80% of the sodium channel blocking activity of propafenone in cardiac tissue models [1]. However, the (S)-5-hydroxy metabolite exhibits reduced beta-adrenergic receptor affinity compared to the parent S-propafenone molecule, contributing to differential pharmacological profiles between the metabolite and its precursor [1] [6].
Propafenone undergoes complex biotransformation involving competing Phase I oxidative and Phase II conjugative pathways:
Tertiary routes: Nine additional minor metabolites identified via oxidative transformations
Phase II Metabolism:
Advanced analytical methodologies using LC-MS/MS reveal that Phase I metabolites typically circulate at concentrations below 20% of parent propafenone in EMs. However, in PMs, the metabolic landscape shifts dramatically: Phase I 5-hydroxylation diminishes to trace levels (<5% of EM activity), while Phase II glucuronidation of parent propafenone increases substantially, with propafenone glucuronide (PPFG) becoming a major metabolite [2]. This metabolic compensation partially mitigates excessive parent drug accumulation but does not generate significant quantities of the active 5-hydroxy metabolite.
Table 1: Comparative Metabolic Pathways of Propafenone
Metabolic Pathway | Primary Enzyme(s) | Major Metabolite(s) | Relative Activity in EMs | Relative Activity in PMs |
---|---|---|---|---|
5-Hydroxylation | CYP2D6 | (S)-5-Hydroxypropafenone | ++++ | + (trace) |
N-Dealkylation | CYP3A4/CYP1A2 | Norpropafenone | ++ | +++ |
Glucuronidation | UGT isoforms | Propafenone glucuronide | ++ | ++++ |
Other Oxidations | Multiple CYPs | Minor metabolites | + | ++ |
The generation of (S)-5-hydroxypropafenone exhibits profound dependence on CYP2D6 genetic polymorphisms, which stratify populations into distinct metabolic phenotypes:
This genetic variation produces dramatic exposure differences: PMs exhibit 2-3-fold higher S-propafenone peak plasma concentrations (Cmax) and area-under-curve (AUC) compared to EMs after equivalent dosing [5]. Consequently, PMs lack the antiarrhythmic contribution from (S)-5-hydroxypropafenone while experiencing exaggerated beta-blocking effects from accumulated parent drug. Population studies in Chinese subjects (where PM prevalence is ~1% vs. 6-8% in Caucasians) confirm significant correlation between dextromethorphan metabolic ratio (CYP2D6 activity marker) and propafenone clearance (rs = -0.87 for S-propafenone) [5].
The enzyme kinetics of (S)-5-hydroxypropafenone formation follow Michaelis-Menten principles with notable enantiomeric differences:
Table 2: Enantioselective Kinetics of Propafenone Hydroxylation
Parameter | S-Propafenone | R-Propafenone | Statistical Significance |
---|---|---|---|
Cmax (ng/mL) | 413 ± 143 | 291 ± 109 | p < 0.001 |
AUC (μg·h/L) | 2214 ± 776 | 1639 ± 630 | p < 0.001 |
CL (L/h) | 96.0 ± 39.0 | 138 ± 78 | p < 0.01 |
t1/2 (h) | 6.2 ± 2.1 | 5.8 ± 1.9 | p > 0.05 (NS) |
Data from Chinese EMs after 400 mg rac-propafenone dose [5]
The significantly lower clearance of S-propafenone (96.0 ± 39.0 L/h vs. 138 ± 78 L/h for R-propafenone) results from its higher Km (Michaelis constant) for CYP2D6, indicating reduced enzyme affinity. This kinetic difference explains the preferential accumulation of S-propafenone in all metabolic phenotypes. The Vmax (maximum reaction velocity) remains similar between enantiomers, suggesting comparable catalytic capacity once bound [5]. In PMs, the absence of functional CYP2D6 eliminates this enantioselectivity, forcing both enantiomers through alternative CYP3A4-mediated N-dealkylation with slower kinetics and longer half-lives (10-32 hours vs. 2-10 hours in EMs) [1] [4].
Propafenone and its metabolites engage in clinically significant competitive interactions at metabolic enzymes:
The inhibition constants (Ki) for propafenone and its metabolites reveal a metabolic hierarchy: propafenone itself exhibits moderate CYP2D6 inhibition (Ki = 0.4 μM), while (S)-5-hydroxypropafenone shows slightly weaker inhibition (Ki = 1.0 μM). Norpropafenone demonstrates minimal CYP2D6 interaction but significant CYP3A4 binding. These interactions become clinically relevant when propafenone is co-administered with strong CYP2D6 or CYP3A4 inhibitors, creating a "dual inhibition" scenario that can increase propafenone exposure 2-3-fold, particularly in PMs where alternative pathways are compromised [1] [4].
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: